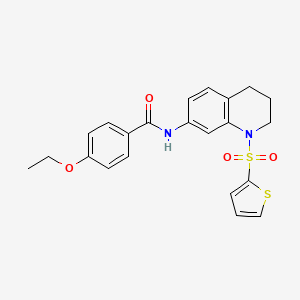

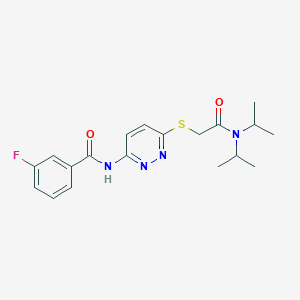

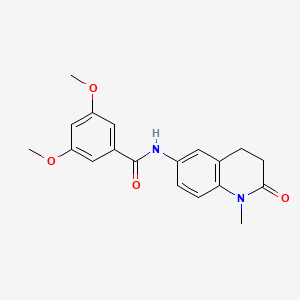

4-ethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-ethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” is a chemical compound with the molecular formula C22H22N2O4S2 and a molecular weight of 442.5512. It is intended for research use only and is not for human or veterinary use1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C22H22N2O4S21. However, detailed structural analysis such as bond lengths and angles, or 3D conformation, was not found in the available resources.

Chemical Reactions Analysis

Specific chemical reactions involving this compound are not available in the resources I found.Physical And Chemical Properties Analysis

While the molecular weight and formula are known1, other physical and chemical properties like melting point, boiling point, solubility, etc., are not specified in the available resources.Scientific Research Applications

Chemical Synthesis and Structural Analysis

The compound is structurally related to tetrahydroquinoline derivatives, which are commonly found in biologically active molecules of either natural or synthetic origin. These derivatives are excellent candidates as potential pharmaceutical agents due to their range of biological properties, including antitumor and antimicrobial activities. For example, the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents involves modifications on the phenyl ring by introducing groups with various electronic, steric, and lipophilic properties, highlighting the compound's role in the development of novel anticancer drugs (Redda et al., 2010).

Biological Activities

Quinoline and its derivatives have been extensively studied for their diverse pharmacological activities. For instance, N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives have been synthesized and evaluated for their diuretic, antihypertensive, and anti-diabetic potential in rats, demonstrating the compound's relevance in exploring new therapeutic agents (Rahman et al., 2014).

Antimicrobial and Anticonvulsant Properties

The research on thioxoquinazolinone derivatives, including studies on their anticonvulsant and antimicrobial activities, further illustrates the compound's potential in medical applications. Novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones synthesized from anthranilic acid have shown broad-spectrum activity against various Gram-positive and Gram-negative bacteria and fungi, as well as potent anticonvulsant activity, indicating their utility in developing new treatments for microbial infections and seizure disorders (Rajasekaran et al., 2013).

Nonlinear Optical Properties

The compound's structural analogs have also been explored for their nonlinear optical properties, demonstrating potential applications in optical limiting devices. For instance, studies on the nonlinear optical absorption of quinolinium derivatives have identified several samples as promising candidates for optical limiting applications, showcasing the compound's applicability beyond pharmaceuticals into materials science (Ruanwas et al., 2010).

Safety And Hazards

Specific safety and hazard information for this compound is not provided in the available resources. As a general rule, all chemicals should be handled with appropriate safety measures.

Future Directions

The future directions or potential applications of this compound are not specified in the available resources.

Please note that this analysis is based on the limited information available and may not be comprehensive. For a detailed analysis, please refer to scientific literature or consult a chemistry professional.

properties

IUPAC Name |

4-ethoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S2/c1-2-28-19-11-8-17(9-12-19)22(25)23-18-10-7-16-5-3-13-24(20(16)15-18)30(26,27)21-6-4-14-29-21/h4,6-12,14-15H,2-3,5,13H2,1H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRIBKYVCCGJGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Lithium(1+) ion 5-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2371123.png)

![5-(furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2371132.png)

![N-(3,4-dichlorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2371143.png)

![N-[2-amino-4-(piperidin-1-ylsulfonyl)phenyl]-N,N-dimethylamine hydrochloride](/img/structure/B2371146.png)